2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1207025-33-9
VCID: VC4356726
InChI: InChI=1S/C19H20N2OS/c1-3-21-18(16-9-11-17(22-2)12-10-16)13-20-19(21)23-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
SMILES: CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Molecular Formula: C19H20N2OS
Molecular Weight: 324.44

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole

CAS No.: 1207025-33-9

Cat. No.: VC4356726

Molecular Formula: C19H20N2OS

Molecular Weight: 324.44

* For research use only. Not for human or veterinary use.

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole - 1207025-33-9

Specification

CAS No. 1207025-33-9
Molecular Formula C19H20N2OS
Molecular Weight 324.44
IUPAC Name 2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole
Standard InChI InChI=1S/C19H20N2OS/c1-3-21-18(16-9-11-17(22-2)12-10-16)13-20-19(21)23-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
Standard InChI Key CIBUCKPDEYXJKK-UHFFFAOYSA-N
SMILES CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

2-(Benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole (CAS No.: 1207025-33-9) is a substituted imidazole derivative with the molecular formula C₁₉H₂₀N₂OS and a molecular weight of 324.44 g/mol . Its IUPAC name, 2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole, reflects its structural features:

  • A benzylthio group (-S-CH₂-C₆H₅) at position 2 of the imidazole ring.

  • An ethyl group (-CH₂CH₃) at position 1.

  • A 4-methoxyphenyl group (-C₆H₄-OCH₃) at position 5 .

Key Structural Data

PropertyValue/Descriptor
SMILESCCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC
InChI KeyCIBUCKPDEYXJKK-UHFFFAOYSA-N
Topological Polar Surface Area60.1 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The compound’s planar imidazole core enables π-π stacking interactions, while the benzylthio and methoxyphenyl substituents enhance lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Functionalization

Synthetic Routes

While no direct synthesis protocol for this compound is documented in peer-reviewed literature, analogous imidazole derivatives are synthesized via:

  • Iodine-Catalyzed Cyclization: One-pot reactions using α-ketoaldehydes, amines, and sulfur sources under oxidative conditions . For example, iodine/H₂O systems catalyze imidazole formation via 2H-azirine intermediates .

  • Copper-Catalyzed C–C Bond Cleavage: Cu(OTf)₂ and I₂ mediate cyclization of chalcones and benzylamines, yielding trisubstituted imidazoles .

  • Electrochemical Methods: Vinyl azides and benzyl amines undergo electrochemical coupling in the presence of tetrabutylammonium iodide (TBAI) .

A plausible synthesis route for the target compound involves:

  • Condensation of 4-methoxyphenylglyoxal with ethylamine to form the imidazole core.

  • Thiolation at position 2 using benzyl mercaptan under iodine catalysis .

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